Methyl diazoacetate
Overview
Description
Methyl diazoacetate is a versatile reagent used in organic synthesis, particularly known for its role in introducing carbenes into chemical reactions. Carbenes are highly reactive intermediates that can insert into a variety of bonds or add to multiple bonds, leading to a wide range of products.
Synthesis Analysis
The synthesis of methyl diazoacetate involves several methods, including the reaction of diazoacetic esters with various substrates. For instance, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related diazo compound, is prepared by aldol-type condensation of ethyl diazoacetate with isatin . Additionally, methyl 2-cyclopropyl-2-diazoacetate can be synthesized from acetylcyclopropane in a few steps .
Molecular Structure Analysis
The molecular structure of methyl diazoacetate allows it to participate in reactions that form complex molecular architectures. For example, the reaction with penicillin-derived thiazoloazetidinones leads to tricyclic products, demonstrating the ability of diazo compounds to engage in cycloaddition reactions that yield densely functionalized cyclic structures10.
Chemical Reactions Analysis
Methyl diazoacetate is known for its reactivity in various chemical reactions. It can react with pepsin, leading to the inactivation of the enzyme by esterification of a carboxyl group at the active site . It also undergoes thermal reactions with benzyl ethers, resulting in insertion into the benzylic carbon–oxygen bonds . Furthermore, it can react with thiobenzophenone to produce 1,3-dithiolanes , and with imides of itaconic acid to afford 2-pyrazolines . The reactivity of methyl diazoacetate with aliphatic diazo compounds has also been explored, showing regioselective addition to N-substituted imides .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl diazoacetate are influenced by its diazo group, which imparts a high degree of reactivity. This reactivity is evident in its ability to undergo cyclopropanation reactions with various substrates, leading to the formation of cyclopropane- and cyclopropenecarboxylic acid esters . The diazo group also facilitates the formation of cyclopropyl-substituted pyrazolinecarboxylates through 1,3-dipolar cycloaddition .
Scientific Research Applications
Synthesis and Chemical Transformations
Methyl diazoacetate (MDA) has been widely used in various chemical reactions and synthesis processes. It reacts regioselectively with N-substituted imides of itaconic acid to form 2-pyrazolines and methyl 7-aryl-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, which further react with halogens to yield methyl 5-aryl-1-halo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates (Molchanov, Stepakov, & Kostikov, 2002). Moreover, MDA reacts with 1‐(N‐pyrrolidino)cycloalkenes to give products of 1,3‐dipolar cycloadditions and azo couplings, demonstrating a potential for creating diverse chemical structures (Li et al., 2022).
Catalysis and Polymerization
MDA is also significant in catalysis and polymerization. It acts as a neutral guest for self-assembled resorcin[4]arene hexameric capsules, catalyzing the 1,3-dipolar cycloaddition reaction between diazoacetate esters and electron-poor alkenes (La Sorella et al., 2015). Furthermore, MDA is utilized in the polymerization of diazoacetates, serving as an efficient method for constructing C-C main chains from one-carbon units, indicating its role in creating novel polymer structures (Ihara & Shimomoto, 2019).
Functionalization and Stability Studies
The functionalization of hydrocarbons and ethers via carbene insertion using copper(I)-homoscorpionate catalysts is another application, where MDA plays a crucial role (Caballero et al., 2003). Additionally, the stability and safety of ethyl diazoacetate, a related compound, have been extensively studied due to its high reactivity and potential risks in industrial applications (Clark et al., 2002).
Novel Reactions and Pathways
MDA is involved in several novel and unanticipated chemical pathways. For instance, its reactions with certain compounds lead to the formation of unique structures, such as dihydro-1H-pyrazoles, demonstrating its versatility in creating diverse chemical compounds (Huisgen et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-diazoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRMHJOEYRXQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700979 | |
Record name | 2-Diazonio-1-methoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diazoacetate | |
CAS RN |
6832-16-2 | |
Record name | 2-Diazonio-1-methoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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